1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1006472-78-1
VCID: VC7074819
InChI: InChI=1S/C7H9N5/c8-7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H2,8,10)
SMILES: C1=CN(N=C1)CN2C=CC(=N2)N
Molecular Formula: C7H9N5
Molecular Weight: 163.184

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine

CAS No.: 1006472-78-1

Cat. No.: VC7074819

Molecular Formula: C7H9N5

Molecular Weight: 163.184

* For research use only. Not for human or veterinary use.

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine - 1006472-78-1

Specification

CAS No. 1006472-78-1
Molecular Formula C7H9N5
Molecular Weight 163.184
IUPAC Name 1-(pyrazol-1-ylmethyl)pyrazol-3-amine
Standard InChI InChI=1S/C7H9N5/c8-7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H2,8,10)
Standard InChI Key JEVSSXXUFZJQDI-UHFFFAOYSA-N
SMILES C1=CN(N=C1)CN2C=CC(=N2)N

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s IUPAC name, 1-(pyrazol-1-ylmethyl)pyrazol-3-amine, reflects its bifunctional design: a pyrazole ring substituted with an aminomethyl group at the 3-position, linked via a methylene bridge to a second pyrazole ring. Key structural features include:

PropertyValue
Molecular FormulaC₇H₉N₅
Molecular Weight163.18 g/mol
SMILESC1=CN(N=C1)CN2C=CC(=N2)N
InChI KeyJEVSSXXUFZJQDI-UHFFFAOYSA-N
Hydrogen Bond Donors2 (amine and pyrazole NH)
Hydrogen Bond Acceptors5 (pyrazole nitrogens and amine)

The presence of multiple nitrogen atoms contributes to its polarity and ability to participate in hydrogen bonding, influencing solubility and intermolecular interactions.

Physicochemical Characteristics

Experimental data for this compound remain limited, but inferences can be drawn from analogous pyrazole derivatives:

  • Solubility: Likely soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with limited aqueous solubility due to hydrophobic aromatic rings.

  • Stability: Pyrazole derivatives generally exhibit thermal stability under inert conditions but may degrade via oxidation or hydrolysis in acidic/basic environments.

  • pKa: Predicted to be ~4–6 for the pyrazole NH groups, enabling pH-dependent reactivity.

Synthesis and Preparation

General Synthetic Strategies

While explicit protocols for 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine are scarce, its synthesis likely follows established pyrazole coupling methodologies:

  • Condensation Reactions: Reacting 3-aminopyrazole with a halomethylpyrazole precursor under basic conditions (e.g., K₂CO₃ or NaH) in solvents like DMF.

  • Cyclization Approaches: Formation of the pyrazole rings via [3+2] cycloadditions between alkynes and hydrazines, followed by functionalization .

A hypothetical synthesis route could involve:

  • Step 1: Preparation of 1-(chloromethyl)-1H-pyrazole via chlorination of hydroxymethylpyrazole.

  • Step 2: Nucleophilic substitution with 3-aminopyrazole in the presence of a base to form the methylene bridge.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct substitution patterns on both pyrazole rings.

  • Purification: Chromatographic techniques (e.g., silica gel) may be required due to polar byproducts.

Applications in Science and Industry

Pharmaceutical Research

Pyrazole derivatives are widely investigated for their biological activities:

  • Antimicrobial Agents: Structural analogs have demonstrated inhibitory effects against Mycobacterium tuberculosis, suggesting potential utility in tuberculosis treatment .

  • Enzyme Inhibition: The amine and pyrazole groups may chelate metal ions in enzymatic active sites, disrupting pathogen metabolism .

Agrochemical Development

The compound’s nitrogen-rich structure aligns with agrochemical motifs used in:

  • Herbicides: Interference with plant amino acid synthesis pathways.

  • Insecticides: Disruption of neuronal signaling in pests.

Material Science

Conjugated pyrazole systems can serve as:

  • Ligands in Catalysis: Coordinating transition metals for cross-coupling reactions.

  • Fluorescent Probes: π-conjugated systems for sensing applications.

Future Directions and Research Opportunities

  • Synthetic Methodologies: Developing one-pot syntheses to improve yield and scalability.

  • Biological Screening: Evaluating efficacy against drug-resistant bacterial strains .

  • Computational Studies: Molecular docking to predict target binding affinities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator